
cis-3-Methyloxiranemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Methyloxiranemethanol is an organic compound with the molecular formula C4H8O2. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of a methyl group and a hydroxymethyl group attached to the oxirane ring. The cis configuration indicates that the substituents are on the same side of the ring, which can influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyloxiranemethanol typically involves the epoxidation of alkenes. One common method is the reaction of 3-methyl-2-buten-1-ol with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity for the cis isomer.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process.
Analyse Des Réactions Chimiques
Types of Reactions: cis-3-Methyloxiranemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.
Major Products:
Oxidation: 3-Methyl-2-oxiranecarboxylic acid.
Reduction: 3-Methyl-1,2-propanediol.
Substitution: 3-Methyl-2-azidooxirane.
Applications De Recherche Scientifique
cis-3-Methyloxiranemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals, such as surfactants and polymers, due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of cis-3-Methyloxiranemethanol involves its interaction with nucleophiles, leading to ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This can result in the formation of various functionalized products, depending on the nature of the nucleophile and reaction conditions. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
cis-3-Methyloxiranemethanol can be compared with other similar compounds, such as:
trans-3-Methyloxiranemethanol: The trans isomer has different stereochemistry, leading to variations in reactivity and physical properties.
cis-2,3-Dimethyloxirane: This compound has an additional methyl group, which can affect its chemical behavior and applications.
cis-2,3-Epoxybutane: Another oxirane derivative with different substituents, used in similar applications but with distinct properties.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable compound for various chemical and biological studies.
Propriétés
Numéro CAS |
26097-34-7 |
|---|---|
Formule moléculaire |
C4H8O2 |
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
[(2S,3R)-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3/t3-,4+/m1/s1 |
Clé InChI |
QQHZNUPEBVRUFO-DMTCNVIQSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](O1)CO |
SMILES canonique |
CC1C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13751161.png)
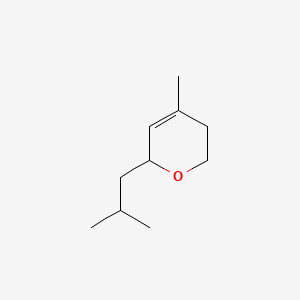
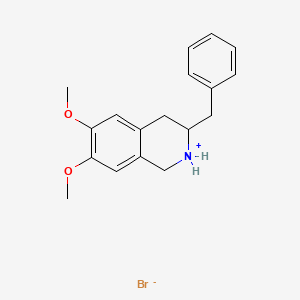
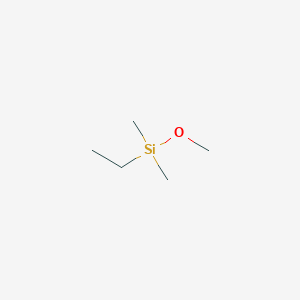
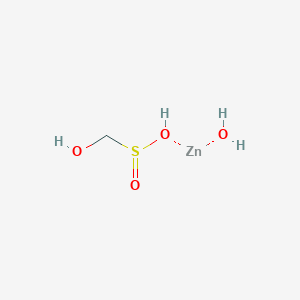
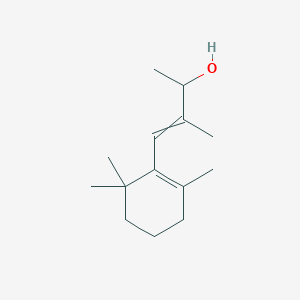


-methanone](/img/structure/B13751217.png)
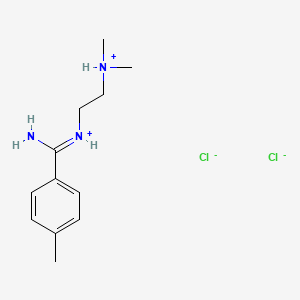
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)

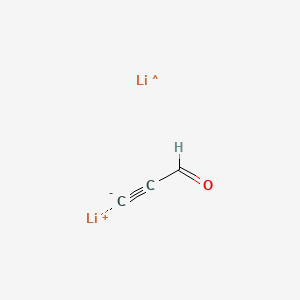
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
